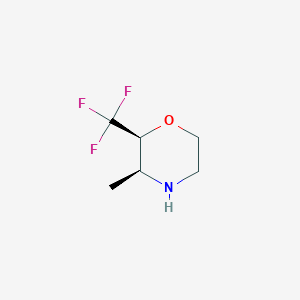

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

CAS No.:

Cat. No.: VC16556472

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10F3NO |

|---|---|

| Molecular Weight | 169.14 g/mol |

| IUPAC Name | (2S,3S)-3-methyl-2-(trifluoromethyl)morpholine |

| Standard InChI | InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |

| Standard InChI Key | YQRAKOTXZFIGPC-WHFBIAKZSA-N |

| Isomeric SMILES | C[C@H]1[C@H](OCCN1)C(F)(F)F |

| Canonical SMILES | CC1C(OCCN1)C(F)(F)F |

Introduction

Structural Characteristics and Stereochemical Considerations

Molecular Architecture

The compound’s core structure consists of a morpholine ring—a saturated six-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

-

A trifluoromethyl group at the C2 position, contributing electronegativity and metabolic stability.

-

A methyl group at the C3 position, influencing steric bulk and hydrophobic interactions.

The stereochemistry is defined by the (2R,3R) configuration, though the "rac-" prefix indicates the compound is a racemic mixture of enantiomers. The isomeric SMILES string (C[C@H]1[C@H](OCCN1)C(F)(F)F) explicitly denotes the relative configurations .

Table 1: Key Structural Descriptors

Synthetic Routes and Optimization Strategies

Table 2: Predicted Synthetic Intermediates

| Step | Intermediate | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | 3-Methyl-2-morpholinone | TFAA, DCM, 0°C → RT | Trifluoroacetylation |

| 2 | 2-Trifluoromethyl-3-methylmorpholine | NaBH₄, MeOH | Reduction of carbonyl |

| 3 | Racemic mixture | Chiral SFC column | Enantiomer separation |

Physicochemical and Spectroscopic Properties

Mass Spectrometry and Collision Cross-Section

PubChemLite data predict collision cross-section (CCS) values for various adducts, critical for LC-MS/MS identification :

Table 3: Predicted CCS Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.07872 | 140.8 |

| [M+Na]⁺ | 192.06066 | 148.3 |

| [M-H]⁻ | 168.06416 | 137.8 |

These values aid in distinguishing the compound from structural analogs during metabolomic studies.

Solubility and Partitioning

-

logP (Predicted): ~1.2 (moderate lipophilicity due to -CF₃).

-

Aqueous Solubility: Limited (estimated <1 mg/mL), necessitating solubilizing agents (e.g., DMSO) for in vitro assays.

Comparative Analysis with Related Morpholine Derivatives

Structural Analogues

-

rac-(2R,3R)-2-(Trifluoromethyl)chroman-3-amine: Shares the -CF₃ group but incorporates a benzopyran ring instead of morpholine .

-

BACE1 Inhibitors: Morpholine-2-carboxamides demonstrate β-secretase inhibition, suggesting potential neurological applications for -CF₃-bearing variants .

Table 4: Functional Group Impact on Bioactivity

| Compound | Key Substituents | Reported Activity |

|---|---|---|

| rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine | -CF₃, -CH₃ | Not yet reported |

| BACE1 Inhibitor (Ref 4) | -CF₃, pyrazine carboxamide | IC₅₀ = 12 nM (BACE1) |

Challenges and Future Prospects

Knowledge Gaps

-

Biological Activity: No in vitro or in vivo data are publicly available for this specific compound .

-

Metabolic Stability: The impact of -CF₃ on cytochrome P450 interactions remains unstudied.

Recommended Studies

-

Kinase Inhibition Screening: Prioritize panels targeting kinases implicated in oncology (e.g., EGFR, VEGFR).

-

Enantiomer-Specific Activity: Separate (2R,3R) and (2S,3S) forms to assess stereochemical effects on potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume